1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
Description
Properties
IUPAC Name |
1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c1-10(18)11-5-7-12(8-6-11)19-9-13-14(16)3-2-4-15(13)17/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNORLLXKDXLDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378605 | |
| Record name | 1-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-77-0 | |
| Record name | 1-[4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306934-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-{4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 306934-77-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Table 1: Typical Reaction Conditions for Ether Formation
| Parameter | Typical Condition | Notes |
|---|---|---|
| Base | Potassium carbonate (K₂CO₃) or NaH | To generate phenolate ion |
| Solvent | Acetonitrile, DMF, or acetone | Polar aprotic solvents preferred |
| Temperature | Room temperature to reflux (25–80 °C) | Controlled to avoid side reactions |
| Reaction Time | 2–24 hours | Monitored by TLC or HPLC |
| Work-up | Quenching with water, extraction | Followed by drying and purification |
| Purification | Column chromatography or recrystallization | Petroleum ether/ethyl acetate eluent |
Detailed Research Findings and Experimental Data
Crystallographic and Structural Confirmation
A crystallographic study of related benzyl ether acetophenone derivatives confirms the molecular structure and purity of the compound. The ether oxygen coordinates the benzyl and phenyl rings, and the chloro and fluoro substituents are positioned ortho and meta to the benzyl linkage, respectively. Crystallization is typically achieved by slow evaporation from mixed solvents such as dichloromethane and methanol, yielding well-defined crystals suitable for X-ray diffraction analysis.
Reaction Optimization and Yield
- The reaction proceeds efficiently under mild conditions with bases like potassium carbonate in acetonitrile, yielding the product in moderate to high yields (typically 70–90%).
- Use of polar aprotic solvents enhances nucleophilicity of the phenolate ion and solubility of reactants.
- Temperature control is critical to minimize side reactions such as elimination or over-alkylation.
Related Synthetic Routes in Patent Literature
While direct synthetic procedures for this exact compound are limited in patents, analogous benzyl ether compounds with halogenated benzyl groups have been synthesized via similar Williamson ether syntheses. For example, in the synthesis of related quinazoline derivatives, benzyl halides bearing chloro and fluoro substituents are reacted with phenolic compounds under basic conditions in solvents like tetrahydrofuran or methanol, followed by purification without chromatographic steps.
Summary Table of Preparation Methods
| Step No. | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Preparation of 2-chloro-6-fluorobenzyl halide | From 2-chloro-6-fluorotoluene via halogenation | Electrophilic benzyl halide intermediate |
| 2 | Deprotonation of 4-hydroxyacetophenone | Base: K₂CO₃ or NaH; solvent: acetonitrile or DMF | Formation of phenolate ion |
| 3 | Nucleophilic substitution (ether formation) | Reaction at RT to reflux, 2–24 h | Formation of this compound |
| 4 | Work-up and purification | Extraction, drying, column chromatography or recrystallization | Pure product, 97% purity typical |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Confirms the aromatic protons, benzyl methylene, and acetyl methyl groups consistent with the structure.
- Mass Spectrometry: Molecular ion peak at m/z 279 (M+1) consistent with molecular weight 278.71 g/mol.
- Melting Point and Crystallinity: Sharp melting point and X-ray diffraction patterns confirm purity and crystalline nature.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ethanone group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups on the benzyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products:
Oxidation: Formation of 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanoic acid.
Reduction: Formation of 1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone has been studied for its potential anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the chloro and fluorine substituents may enhance the compound's ability to interact with biological targets, making it a candidate for further development in cancer therapeutics .
Antimicrobial Activity
Studies have shown that derivatives of this compound possess significant antimicrobial activity. The chlorinated aromatic moiety is often associated with enhanced biological activity against bacteria and fungi, suggesting that this compound could be explored as a lead compound for developing new antimicrobial agents .
Materials Science
Polymer Chemistry
The compound can serve as a building block in the synthesis of advanced polymers. Its reactive functional groups allow it to participate in various polymerization reactions, potentially leading to materials with tailored properties for applications in coatings, adhesives, and composites .
Biological Studies
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease pathways. In vitro studies are necessary to elucidate its mechanism of action and specificity towards target enzymes. This property is particularly relevant in the context of drug design, where enzyme inhibitors play a crucial role in therapeutic interventions .
Case Studies
Mechanism of Action
The mechanism of action of 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzyl ring can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The ethanone group can also participate in hydrogen bonding and other interactions with biological macromolecules, contributing to its overall effect.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone
- Molecular Formula : C₁₅H₁₂ClFO₂
- Molecular Weight : 278.707 g/mol
- CAS Number: Not explicitly listed in evidence, but MDL number is MFCD02179827 .
- Structure: Features a benzyloxy group substituted with chloro (Cl) and fluoro (F) at the 2- and 6-positions, attached to a para-substituted acetophenone backbone.
Key Properties :
Comparison with Structurally Similar Compounds
Dichlorobenzyl-Substituted Ethanones
Examples :
1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone Molecular Formula: C₁₅H₁₂Cl₂O₂ Molecular Weight: 295.17 g/mol CAS: 61292-27-1 . Key Differences: Replaces fluoro with a second chloro at the 4-position. Higher molecular weight and lipophilicity compared to the target compound.
1-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone CAS: 170916-55-9 .
Impact of Chlorination :
- Dichloro analogs exhibit increased molecular weight (295.17 vs. 278.71) and XLogP3 (estimated higher due to additional Cl).
Trifluoromethyl-Substituted Analog
Example :
- 1-[4-[2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy]phenyl]ethanone Molecular Formula: C₁₅H₉ClF₄O₂ Molecular Weight: 332.67 g/mol CAS: 914637-09-5 . Key Differences: Incorporates a trifluoromethyl (CF₃) group at the 4-position. XLogP3: 4.7 (indicative of high lipophilicity) .
Functional Implications :
Hydroxy/Methoxy-Substituted Derivatives
Examples :
1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone Molecular Formula: C₉H₉ClO₃ Molecular Weight: 200.62 g/mol CAS: 112954-19-5 . Key Differences: Hydroxy and methoxy groups introduce hydrogen-bonding capacity, increasing solubility in polar solvents.
1-[2,4-Bis(benzyloxy)-6-hydroxyphenyl]ethanone Molecular Formula: C₂₁H₁₈O₄ Molecular Weight: 334.37 g/mol . Key Differences: Bulky benzyloxy groups reduce reactivity in electrophilic substitutions.
Example :
- 1-[4-(Ferrocenyl ethynyl)phenyl]-1-ethanone Applications: Used in carbon paste electrodes for electrocatalytic oxidation of L-cysteine, tryptophan, and D-penicillamine .
Comparison with Target Compound :
- The target compound lacks redox-active ferrocene, limiting direct electrochemical utility. However, its electron-withdrawing groups may stabilize charge-transfer complexes in other applications.
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Routes: The target compound may be synthesized via Friedel-Crafts acylation, similar to methods used for 1-(2-chloro-6-hydroxy-4-methoxyphenyl)ethanone .
Biological Activity
1-{4-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1-ethanone, with the molecular formula and a molecular weight of 278.71 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several steps. The compound is typically synthesized through the reaction of 2-chloro-6-fluorobenzyl alcohol with phenolic compounds under controlled conditions. The process has been detailed in various studies, highlighting the importance of reaction conditions such as temperature and solvent choice in achieving optimal yields .
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were reported to be significantly lower than those of traditional antibiotics, suggesting its potential as an alternative therapeutic agent .
| Bacterial Strain | MIC (µM) | Comparison Drug | MIC (µM) |
|---|---|---|---|
| Staphylococcus aureus | 20 | Ceftriaxone | 4 |
| Escherichia coli | 40 | Ceftriaxone | 0.1 |
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. This compound may also interact with specific bacterial enzymes, further inhibiting growth and survival .
Study on Antimicrobial Efficacy
A recent study conducted on various derivatives of phenolic compounds, including this compound, demonstrated its superior activity against multi-drug resistant strains of bacteria. The study utilized both in vitro and in vivo models to assess efficacy, showing promising results in reducing bacterial load in infected tissues .
Clinical Implications
The potential for this compound to act as a multidrug resistance (MDR) reverser has been explored, particularly in the context of cancer treatment. By inhibiting efflux pumps that expel chemotherapeutic agents from cancer cells, it may enhance the efficacy of existing treatments .
Q & A
Q. Basic
Q. Advanced
- X-ray Crystallography : Use SHELXL for refinement to resolve crystal packing and hydrogen bonding. SHELX programs are robust for small-molecule structures, even with twinned or high-resolution data .
- SC-XRD (Single-Crystal X-ray Diffraction) : Analyze intermolecular interactions (e.g., π-π stacking, halogen bonds) influenced by Cl/F substituents .
How can researchers design biological assays to evaluate the pharmacological potential of this compound?
Q. Basic
- Antimicrobial Assays : Use agar diffusion methods against Gram-positive/negative bacteria.
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Q. Advanced
- Enzyme Inhibition Studies : Target kinases or proteases using fluorogenic substrates. The electron-withdrawing Cl/F groups may enhance binding to active sites.
- Metabolic Stability : Use hepatic microsomes to evaluate CYP450-mediated degradation .
How should contradictory data from different synthetic batches be analyzed and resolved?
Q. Basic
Q. Advanced
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to NMR/IR datasets to identify outlier batches.
- Crystallographic Comparison : Resolve polymorphic forms via PXRD if solubility or bioactivity varies .
What advanced computational or experimental approaches are recommended for studying intermolecular interactions in crystals?
Q. Advanced
- Graph Set Analysis : Use Etter’s rules to classify hydrogen-bonding motifs (e.g., R₂²(8) rings) .
- DFT Calculations : Model electrostatic potential surfaces to predict halogen bonding preferences of Cl/F substituents .
What role does this compound play in electrochemical sensing applications?
Q. Advanced
- Electrocatalytic Sensors : Modify carbon paste electrodes (CPEs) with the compound to detect thiols (e.g., L-cysteine). The electron-deficient aromatic system enhances catalytic oxidation at reduced potentials (~350 mV lower than bare CPEs) .
How do the chloro and fluoro substituents influence the compound’s hydrogen bonding and crystal packing?
Q. Advanced
- Halogen Bonding : Cl atoms act as sigma-hole donors, forming interactions with electron-rich groups (e.g., carbonyls).
- Hydrophobic Effects : Fluorine’s low polarizability may reduce solubility, favoring tight crystal packing. Use Hirshfeld surface analysis to quantify interaction contributions .
What strategies can optimize reaction conditions for high-yield synthesis?
Q. Basic
- Catalyst Screening : Test alternative bases (e.g., Cs₂CO₃) for improved deprotonation.
- Solvent Optimization : Use DMF or acetone for better solubility of intermediates .
Q. Advanced
- Microwave Synthesis : Reduce reaction time (30–60 minutes) while maintaining yield.
- Flow Chemistry : Enhance scalability and reproducibility for gram-scale production .
What analytical techniques are critical for assessing purity post-synthesis?
Q. Basic
- Melting Point Analysis : Sharp melting ranges indicate high purity.
- TLC : Use UV-active spots with Rf values matching standards .
Q. Advanced
- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., m/z 292.0372 for C₁₅H₁₁ClFO₂).
- DSC/TGA : Assess thermal stability and polymorphic transitions .
How can intermediates in the synthesis be characterized to ensure correct progression?
Q. Basic
- Intermediate Isolation : Purify via column chromatography (silica gel, hexane/EtOAc).
- ¹³C NMR : Confirm benzyloxy group attachment via quaternary carbon shifts .
Q. Advanced
- In-Situ Raman Spectroscopy : Monitor real-time intermediate formation during reflux.
- X-ray Photoelectron Spectroscopy (XPS) : Verify Cl/F atomic ratios in intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
